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Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular

components, playing a critical role in cellular homeostasis, stress responses, and disease. A

key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3B (LC3B).

During autophagy, the cytosolic form of LC3B (LC3B-I) is converted to a lipidated form (LC3B-

II), which is recruited to the autophagosomal membrane. This conversion is a hallmark of

autophagy activation.[1][2] LC3B-II then acts as a docking site for autophagy receptors, also

known as sequestosome 1-like receptors (SLRs) or recruiter proteins, such as p62/SQSTM1.[3]

[4] These recruiters recognize and bind to specific cargo, targeting them for degradation within

the autolysosome. The interaction between LC3B and recruiters is mediated by a short linear

motif on the recruiter protein called the LC3-interacting region (LIR).

Validating the function of putative autophagy recruiters is crucial for understanding the

selectivity of autophagy and for developing therapeutics that target this pathway. A powerful

method to achieve this is through the genetic ablation of key autophagy components. This

application note provides a detailed guide on utilizing CRISPR-Cas9 technology to knock out

the MAP1LC3B gene. By creating a cellular model deficient in LC3B, researchers can

meticulously dissect the LC3B-dependent functions of autophagy recruiters. The protocols

outlined below cover the entire workflow, from CRISPR-Cas9-mediated gene editing to the

validation of recruiter function through various biochemical and imaging-based assays.
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Signaling Pathways and Experimental Workflow
To contextualize the experimental protocols, it is essential to understand the signaling pathway

of autophagy and the workflow for validating recruiter function using LC3B knockout cells.
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Caption: Autophagy signaling pathway leading to LC3B lipidation and cargo recruitment.
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Caption: Experimental workflow for validating recruiter function using LC3B KO cells.
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Data Presentation
The following tables summarize expected quantitative outcomes from the described

experimental protocols.

Table 1: Validation of LC3B Knockout

Analysis Method
Wild-Type (WT)
Cells

LC3B Knockout
(KO) Cells

Expected Outcome
in KO Cells

Western Blot

LC3B-I levels Detectable Undetectable
Complete absence of

the ~16 kDa band.

LC3B-II levels (basal) Low/Detectable Undetectable
Complete absence of

the ~14 kDa band.

LC3B-II levels (+

Autophagy

Inducer/Lysosomal

Inhibitor)

Increased Undetectable

No accumulation of

the ~14 kDa band

upon treatment.

qRT-PCR

MAP1LC3B mRNA

levels
Normalized to 1 Significantly reduced

>90% reduction in

mRNA expression.

Table 2: Functional Consequences of LC3B Knockout on Recruiter Function (p62/SQSTM1 as

an example)
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Functional Assay
Wild-Type (WT)
Cells

LC3B Knockout
(KO) Cells

Expected Outcome
in KO Cells

Autophagic Flux

Assay (p62

degradation)

p62 levels (basal) Basal level
Increased

accumulation

2-4 fold increase in

p62 protein levels.

p62 levels (+

Autophagy Inducer)
Decreased No significant change

Failure to degrade

p62 upon autophagy

induction.

Immunofluorescence

(p62 puncta)

p62 puncta per cell

(basal)

Low number of small

puncta

Increased number and

size of puncta

3-5 fold increase in

the number of p62

puncta.

Co-localization of p62

and LAMP1 (+

Autophagy Inducer)

Increased co-

localization

Reduced/absent co-

localization

Significant decrease

in the percentage of

p62 puncta co-

localizing with

lysosomes.

Co-

Immunoprecipitation

Interaction of p62 with

ubiquitinated proteins
Detectable Increased

Enhanced co-

precipitation of

ubiquitinated proteins

with p62 due to

impaired clearance.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of LC3B in
Mammalian Cells
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1.1. sgRNA Design and Cloning

Design two to three single guide RNAs (sgRNAs) targeting the early exons of the

MAP1LC3B gene to induce frameshift mutations. Use online design tools (e.g., CHOPCHOP,

Synthego) to identify sgRNAs with high on-target and low off-target scores.

Example sgRNA sequences for human MAP1LC3B can be found in publicly available

libraries.[5]

Synthesize and anneal complementary oligonucleotides for each sgRNA.

Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-

GFP, Addgene plasmid #48138) according to the manufacturer's protocol.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.2. Transfection and Selection of Knockout Cells

Plate the mammalian cell line of choice (e.g., HeLa, HEK293T) at 50-70% confluency in a 6-

well plate 24 hours before transfection.

Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g.,

Lipofectamine 3000, FuGENE HD). Include a mock-transfected control.

(Optional, if using a fluorescent reporter) 48 hours post-transfection, enrich for transfected

cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.

Plate the sorted cells at a low density (single-cell dilution) in 96-well plates to isolate single

clones.

Allow the single clones to expand for 2-3 weeks.

1.3. Screening and Expansion of Knockout Clones

Once the clones have reached sufficient confluency, lyse a portion of the cells from each

clone for genomic DNA extraction and another portion for protein extraction.
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Screen for mutations in the MAP1LC3B gene by PCR amplification of the target region

followed by Sanger sequencing and TIDE or ICE analysis to identify insertions/deletions

(indels).

Confirm the absence of LC3B protein expression in potential knockout clones by Western

blotting (see Protocol 2).

Expand the confirmed LC3B knockout clones for further experiments.

Protocol 2: Validation of LC3B Knockout by Western
Blotting
2.1. Cell Lysis and Protein Quantification

Culture wild-type (WT) and LC3B knockout (KO) cells to 80-90% confluency. For assessing

autophagic flux, treat cells with an autophagy inducer (e.g., rapamycin, starvation media)

and/or a lysosomal inhibitor (e.g., bafilomycin A1, chloroquine) for an appropriate time.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using a BCA protein assay.

2.2. SDS-PAGE and Immunoblotting

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins on a 15% polyacrylamide gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Expected Result: WT cells will show bands for both LC3B-I (~16 kDa) and LC3B-II (~14

kDa), with an increase in LC3B-II upon treatment with autophagy inducers/inhibitors. LC3B

KO cells will show a complete absence of both bands.[6][7][8]

Protocol 3: Validation of Recruiter Function
3.1. Autophagic Flux Assay (p62 Degradation)

Culture WT and LC3B KO cells under basal conditions or treat with an autophagy inducer

(e.g., starvation in EBSS for 2-4 hours).

Lyse the cells and perform Western blotting as described in Protocol 2.

Probe the membrane with a primary antibody against p62/SQSTM1.

Quantify the p62 band intensity and normalize to the loading control.

Expected Result: Under basal conditions, p62 levels will be higher in LC3B KO cells

compared to WT cells. Upon autophagy induction, p62 levels will decrease in WT cells but

will remain unchanged or further accumulate in LC3B KO cells, indicating a blockage in

autophagic degradation.[9][10]

3.2. Immunofluorescence for Recruiter Localization (p62 Puncta)

Grow WT and LC3B KO cells on coverslips.

Treat the cells as required (e.g., with an autophagy inducer).

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Block with 1% BSA in PBS for 30 minutes.

Incubate with a primary antibody against p62 for 1 hour.

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

(Optional) Co-stain with a lysosomal marker (e.g., LAMP1) to assess delivery to the

lysosome.

Mount the coverslips with a DAPI-containing mounting medium.

Image the cells using a confocal microscope.

Expected Result: LC3B KO cells will exhibit an accumulation of p62-positive puncta, which

fail to co-localize with lysosomes, compared to WT cells where p62 is efficiently cleared.[2]

[11]

3.3. Co-Immunoprecipitation (Co-IP) for Recruiter-Cargo Interaction

Culture WT and LC3B KO cells and treat as necessary to induce the accumulation of

ubiquitinated cargo (e.g., with a proteasome inhibitor like MG132).

Lyse the cells in a non-denaturing lysis buffer.

Pre-clear the lysates with protein A/G agarose beads.

Incubate the lysates with an antibody against the recruiter protein (e.g., p62) or an isotype

control antibody overnight at 4°C.

Add protein A/G agarose beads to pull down the antibody-protein complexes.

Wash the beads extensively to remove non-specific binding.

Elute the proteins from the beads and analyze by Western blotting.

Probe the blot with an antibody against ubiquitin.
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Expected Result: In LC3B KO cells, there will be an enhanced interaction between p62 and

ubiquitinated proteins, as the clearance of these complexes via autophagy is blocked.[12]

[13]

Conclusion
The CRISPR-Cas9-mediated knockout of LC3B provides a robust and specific model for

investigating the functional roles of autophagy recruiter proteins. The protocols detailed in this

application note offer a comprehensive workflow for generating and validating LC3B knockout

cell lines and for subsequently assessing the impact on recruiter function. By employing these

methods, researchers can gain valuable insights into the molecular mechanisms of selective

autophagy, which is essential for advancing our understanding of various diseases and for the

development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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